Bisdemethoxycurcumin
Overview
Description
Bisdemethoxycurcumin is one of the three major curcuminoids found in turmeric (Curcuma longa), along with curcumin and demethoxycurcumin . It is known for its potent antioxidant, anti-inflammatory, and antimutagenic properties . This compound is used as a pigment and nutraceutical, and it has been shown to be more resistant to alkaline degradation compared to other curcuminoids .
Mechanism of Action
Target of Action
Bisdemethoxycurcumin (BDMC) is a curcumin analog that has been found to interact with several molecular targets. The primary targets of BDMC include SRC, EGFR, AKT1, and PIK3R1 . These proteins play crucial roles in cellular signaling pathways, regulating processes such as cell proliferation, survival, and inflammation .
Mode of Action
BDMC interacts with its targets to modulate their activity. For instance, it has been shown to inhibit the transcription of the mecA gene and the level of penicillin-binding protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA), enhancing the effectiveness of conventional antibiotics . This suggests that BDMC may act as a potential natural modulator of antibiotics .
Biochemical Pathways
BDMC affects several biochemical pathways. It has been found to be involved in the PI3K/Akt and MAPK pathways , which are essential for the treatment of ulcerative colitis . BDMC also activates the cAMP/Epac/AMPKα signaling pathway , which has been associated with its protective effect against LPS-induced acute lung injury .
Pharmacokinetics
The pharmacokinetic properties of BDMC have been studied in animal models. After oral administration, BDMC exhibits a mean residency time of 3.43 hours and a maximum plasma concentration of 0.45 μg/ml . These properties suggest that BDMC has a relatively short half-life and is rapidly absorbed and distributed in the body .
Result of Action
BDMC has been shown to have potent anti-inflammatory and anti-bacterial activities. It suppresses LPS-induced lung injury, inflammation, and oxidative stress in vivo and in vitro . Moreover, BDMC has been found to reduce LPS-induced pro-inflammatory cytokines levels in RAW264.7 cells by suppressing PI3K/Akt and MAPK pathways .
Action Environment
The action of BDMC can be influenced by various environmental factors. For instance, the presence of a membrane-permeabilizing agent and an ATPase-inhibiting agent can enhance the antibacterial activity of BDMC . Furthermore, the efficacy and stability of BDMC may be affected by factors such as pH, temperature, and the presence of other bioactive compounds .
Biochemical Analysis
Biochemical Properties
Bisdemethoxycurcumin has been shown to exhibit various biochemical properties. It has been reported to have potent anti-ulcer properties by decreasing acid secretion and inflammation, and providing antioxidant action to protect gastric tissues in ulcer-induced animal models . It also exhibits anti-inflammatory and antioxidant properties responsible for pain relief and joint healing .
Cellular Effects
This compound has been found to decrease the viability of various cancer cells . It induces apoptosis in cells through activation of Smad 2/3 or repression of Akt signaling pathway . It also reduces lipid droplets in ox-LDL-stimulated VSMCs .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to increase the phosphorylation of AMPKα in response to LPS stimulation . It also promotes autophagy by suppressing PDK1/Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
This compound has been shown to suppress LPS-induced lung injury, inflammation, and oxidative stress in vivo and in vitro . The suppression of NF-κB activity correlated with inhibition of NF-κB reporter activity and with down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all regulated by NF-κB .
Dosage Effects in Animal Models
This compound has been found to alleviate inflammatory responses and lipid accumulation in apoe −/− mice . It also suppressed LPS-induced lung injury, inflammation, and oxidative stress in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to increase the phosphorylation of AMPKα in response to LPS stimulation . It also promotes autophagy by suppressing PDK1/Akt/mTOR signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisdemethoxycurcumin can be synthesized through various methods. One common synthetic route involves the condensation of vanillin with acetylacetone under basic conditions, followed by cyclization and demethylation . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction of curcuminoids from turmeric rhizomes, followed by purification processes such as column chromatography or high-performance liquid chromatography . Advanced extraction techniques, including supercritical fluid extraction and ultrasound-assisted extraction, are also employed to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bisdemethoxycurcumin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted phenolic compounds .
Scientific Research Applications
Bisdemethoxycurcumin has a wide range of scientific research applications:
Comparison with Similar Compounds
Bisdemethoxycurcumin is compared with other curcuminoids such as curcumin and demethoxycurcumin:
Curcumin: Curcumin has a methoxy group on each aromatic ring, making it more potent in some biological activities but less stable under alkaline conditions.
Demethoxycurcumin: Demethoxycurcumin has one methoxy group, providing a balance between stability and biological activity.
Tetrahydrocurcumin: This compound lacks the conjugated double bonds and is less active in modulating inflammatory responses.
Similar Compounds
- Curcumin
- Demethoxycurcumin
- Tetrahydrocurcumin
- Turmerones
This compound stands out due to its higher stability and unique biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBVFJICNPEKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865174 | |
Record name | Bis(4-hydroxycinnamoyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24939-16-0 | |
Record name | Bis(4-hydroxycinnamoyl)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24939-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-hydroxycinnamoyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bisdemethoxycurcumin exert its anti-inflammatory effects?
A1: this compound has been shown to attenuate lipopolysaccharide (LPS)-induced intestinal damage in broiler chickens. [] It achieves this by improving intestinal morphology, maintaining intestinal tight junctions, downregulating pro-inflammatory mediators, and restoring cecal microbiota. [] In LPS-treated broilers, this compound protects the small intestine from mitochondrial dysfunction by activating mitochondrial antioxidant systems and promoting mitochondrial biogenesis. []
Q2: What molecular pathways are involved in this compound's anticancer activity?
A2: this compound's anticancer activity is linked to the inhibition of the Wnt signaling pathway. [] It achieves this by directly suppressing DNA methyltransferase-1 (DNMT1) activity, leading to the demethylation and re-expression of the Wnt inhibitory factor-1 (WIF-1). [] WIF-1 restoration downregulates nuclear β-catenin and the canonical Wnt cascade, ultimately inducing apoptosis in certain lung cancer cell types. []
Q3: Does this compound offer any protection against cardiomyocyte apoptosis?
A3: Yes, this compound demonstrates a protective effect against thapsigargin-induced cardiomyocyte apoptosis in neonatal rats by mediating the phosphatidylinositol 3-kinase/protein kinase B/caspase-9 signaling pathway. [] It helps reduce endoplasmic reticulum stress injury in cardiomyocytes, leading to increased cell survival activity and decreased apoptosis. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H20O4, and its molecular weight is 336.37 g/mol.
Q5: How does this compound perform under various conditions?
A5: this compound demonstrates stability in different buffer solutions, with the order of stability being this compound ≥ Demethoxycurcumin ≥ Curcumin under the same conditions. [] Interestingly, Demethoxycurcumin seems to have a stabilizing effect on Curcumin. []
Q6: What strategies can improve the bioavailability of this compound?
A6: Liposomal encapsulation has shown promising results in enhancing the bioavailability and therapeutic efficacy of this compound. [, ] This approach improves its solubility, stability, and targeted delivery. [, ]
Q7: Are there other delivery systems for this compound?
A7: Besides liposomes, dripping pills of this compound have been developed and evaluated for their in vitro dissolution properties. [] This formulation aims to enhance the compound's solubility and absorption. []
Q8: What are the key findings from in vitro studies on this compound?
A8: In vitro studies have demonstrated that this compound:
- Inhibits the growth of human pulmonary adenocarcinoma cell line A549. []
- Reduces LPS-induced pro-inflammatory cytokine levels in RAW264.7 cells by suppressing the PI3K/Akt and MAPK pathways. []
- Protects chicken erythrocytes from AAPH-induced oxidative stress by increasing superoxide dismutase (SOD) activity and reducing malondialdehyde (MDA) content. []
- Exhibits anti-angiogenic effects by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and downregulating the expression of vascular endothelial growth factor (VEGF) and intercellular adhesion molecule-1 (ICAM-1). []
Q9: What is the evidence of this compound's efficacy in animal models?
A9: Studies in animal models have revealed that this compound:
- Attenuates LPS-induced intestinal damage in broiler chickens. []
- Protects against carbon tetrachloride (CCl4)-induced acute liver injury in mice. []
- Inhibits tumor growth in nude mice bearing human lung adenocarcinoma cell line A549. []
- Enhances immune response against bladder cancer in immunocompetent C56BL/6 mouse models when combined with α-PD-L1 antibody. []
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